molecular formula C9H10INO B188548 N-(4-iodophenyl)-N-methylacetamide CAS No. 62404-59-5

N-(4-iodophenyl)-N-methylacetamide

Cat. No.: B188548
CAS No.: 62404-59-5
M. Wt: 275.09 g/mol
InChI Key: FDRHCZCXVDWMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)-N-methylacetamide (IUPAC name: N-methyl-N-[4-iodophenyl]acetamide) is a halogenated acetamide derivative with a molecular formula of C₉H₁₀INO and a molecular weight of 275.09 g/mol (calculated by adding a methyl group to N-(4-iodophenyl)acetamide, molecular weight 261.06 g/mol ). Structurally, it features an acetamide backbone substituted with a methyl group on the nitrogen and a para-iodophenyl ring. The iodine atom in the para position contributes to its electronic and steric properties, while the N-methyl group enhances lipophilicity compared to non-methylated analogs .

Properties

CAS No.

62404-59-5

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(4-iodophenyl)-N-methylacetamide

InChI

InChI=1S/C9H10INO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3

InChI Key

FDRHCZCXVDWMJN-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)I

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted N-Arylacetamides

The biological and physicochemical properties of halogenated acetamides are influenced by the halogen's size, electronegativity, and polarizability. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-Fluorophenyl)acetamide C₈H₈FNO 153.15 Higher solubility in polar solvents
N-(4-Chlorophenyl)acetamide C₈H₈ClNO 169.61 Moderate lipophilicity; antimicrobial uses
N-(4-Bromophenyl)acetamide C₈H₈BrNO 214.06 Used in Suzuki coupling reactions
N-(4-Iodophenyl)acetamide C₈H₈INO 261.06 High molecular weight; potential radiosensitizer
N-(4-Iodophenyl)-N-methylacetamide C₉H₁₀INO 275.09 (calculated) Enhanced lipophilicity vs. non-methylated form
  • Halogen Effects: Evidence from maleimide derivatives (Table 3 in ) shows minimal impact of halogen size (F, Cl, Br, I) on inhibitory potency (IC₅₀ values: 4.34–7.24 μM for monoamine oxidase inhibitors). This suggests electronic effects may dominate over steric factors in certain biological contexts .

Functional Group Modifications

Ether and Hydroxyl Substituents
  • N-(4-Ethoxyphenyl)acetamide (CAS: 62-44-2): The ethoxy group enhances solubility in organic solvents compared to iodinated analogs. Its molecular weight (179.22 g/mol) is significantly lower than this compound, reflecting iodine's heavy atom contribution .
  • Paracetamol (N-(4-Hydroxyphenyl)acetamide) : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility (289,000+ patent references ). In contrast, the iodine atom in this compound reduces polarity but may improve stability against metabolic degradation .
Morpholine Derivatives
  • Its molecular weight (346.16 g/mol) is higher due to the morpholine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.